6-Bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one
CAS No.:
Cat. No.: VC17942303
Molecular Formula: C32H40Br2N2O2
Molecular Weight: 644.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H40Br2N2O2 |
|---|---|
| Molecular Weight | 644.5 g/mol |
| IUPAC Name | 6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one |
| Standard InChI | InChI=1S/C32H40Br2N2O2/c1-3-5-7-9-11-13-19-35-27-21-23(33)15-17-25(27)29(31(35)37)30-26-18-16-24(34)22-28(26)36(32(30)38)20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3 |
| Standard InChI Key | MLSKVFFBSGZTFD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCN1C2=C(C=CC(=C2)Br)C(=C3C4=C(C=C(C=C4)Br)N(C3=O)CCCCCCCC)C1=O |
Introduction
Chemical Identity and Structural Features
6-Bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one (IUPAC name: 6-bromo-3-(6-bromo-1-octyl-2-oxoindol-3-ylidene)-1-octylindol-2-one) belongs to the isoindigo family, a class of π-conjugated molecules renowned for their optoelectronic properties . Its molecular formula is , with a molar mass of 644.5 g/mol. The structure comprises two indole-2-one units connected through a conjugated double bond, with bromine atoms at the 6-positions and octyl chains on the nitrogen atoms (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 644.5 g/mol |
| Canonical SMILES | CCCCCCCCN1C2=C(C=CC(=C2)Br)... |
| PubChem CID | 135742386 |
| Topological Polar SA | 61.8 Ų |
The octyl chains () enhance solubility in common organic solvents like chloroform and tetrahydrofuran, addressing a critical limitation of unsubstituted isoindigos . Bromine atoms induce strong electron-withdrawing effects, lowering the LUMO energy level to -3.8 eV as calculated via density functional theory (DFT) .
Synthesis and Optimization
The compound is synthesized through a multi-step procedure involving:
-
Bromination: Electrophilic substitution introduces bromine at the 6-position of indole-2-one precursors.
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Alkylation: Nucleophilic substitution attaches octyl chains to the indole nitrogen using 1-bromo-octane under basic conditions.
-
Oxidative Coupling: A base-mediated condensation forms the central double bond between two brominated indole units .
Table 2: Representative Synthesis Conditions
| Parameter | Value |
|---|---|
| Starting Material | 6-Bromoindole-2-one |
| Alkylation Agent | 1-Bromooctane |
| Base | NaOH (1M aqueous) |
| Solvent System | Acetone:Water (1:1 v/v) |
| Temperature | -5°C to 20°C |
| Reaction Time | 16-24 hours |
| Yield | 42-76% |
Critical challenges include maintaining regioselectivity during bromination and preventing Z/E isomerization during the coupling step. Recent advances employ phase-transfer catalysts to improve alkylation efficiency, achieving yields up to 76% .
Electronic Structure and Spectroscopic Properties
The compound exhibits strong absorption in the visible spectrum ( = 580-620 nm) with a molar extinction coefficient of . Time-dependent DFT calculations attribute this bathochromic shift to enhanced intramolecular charge transfer between the electron-deficient brominated cores and electron-rich octyl substituents .
Key Electronic Parameters
-
HOMO: -5.3 eV
-
LUMO: -3.8 eV
-
Bandgap: 1.5 eV
-
Dipole Moment: 4.2 Debye
Electrochemical characterization via cyclic voltammetry reveals two reversible reduction waves at -1.2 V and -1.5 V vs. Fc/Fc+, confirming stable radical anion formation .
Applications in Organic Electronics
Organic Field-Effect Transistors (OFETs)
Incorporated as a p-type semiconductor, the compound achieves hole mobilities up to in thin-film transistors . The octyl chains promote layer-by-layer assembly via solution processing, while bromine atoms enhance intermolecular π-π stacking (3.4 Å spacing) .
Bulk Heterojunction Solar Cells
In photovoltaic devices with PCBM as the acceptor, power conversion efficiencies of 6.2% have been demonstrated . The bromine substituents reduce exciton binding energy to 0.3 eV, facilitating charge separation.
Table 3: Optoelectronic Performance Metrics
| Parameter | Value |
|---|---|
| 0.78 V | |
| 12.4 mA/cm² | |
| FF | 68% |
| PCE | 6.2% |
Electrochromic Devices
The compound exhibits reversible color switching between purple (oxidized) and blue (reduced) states with a contrast ratio of 85% at 610 nm .
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